1-Hexanol, 6-[(1,1-dimethylethyl)thio]-
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Overview
Description
1-Hexanol, 6-[(1,1-dimethylethyl)thio]- is an organic compound with the molecular formula C10H22OS It is a primary alcohol with a hydroxyl group (-OH) attached to the first carbon of a six-carbon chain, and a tert-butylthio group attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexanol, 6-[(1,1-dimethylethyl)thio]- can be synthesized through several methods:
Oligomerization of Ethylene: This method involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products.
Hydroformylation of 1-Pentene: This method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes.
Hydroboration of 1-Hexene: This method involves the hydroboration of 1-hexene using diborane in tetrahydrofuran, followed by treatment with hydrogen peroxide and sodium hydroxide.
Industrial Production Methods: The industrial production of 1-Hexanol, 6-[(1,1-dimethylethyl)thio]- typically involves the oligomerization of ethylene, as it is a cost-effective and efficient method .
Chemical Reactions Analysis
Types of Reactions: 1-Hexanol, 6-[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include hydrogen halides (HX) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
1-Hexanol, 6-[(1,1-dimethylethyl)thio]- has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of perfumes, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexanol, 6-[(1,1-dimethylethyl)thio]- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The tert-butylthio group can interact with hydrophobic regions of proteins and membranes, influencing their activity and stability .
Comparison with Similar Compounds
1-Hexanol: A primary alcohol with a six-carbon chain and a hydroxyl group attached to the first carbon.
2-Hexanol: A secondary alcohol with a six-carbon chain and a hydroxyl group attached to the second carbon.
3-Hexanol: A secondary alcohol with a six-carbon chain and a hydroxyl group attached to the third carbon.
Uniqueness: 1-Hexanol, 6-[(1,1-dimethylethyl)thio]- is unique due to the presence of the tert-butylthio group, which imparts distinct chemical and physical properties compared to other hexanol isomers .
Properties
CAS No. |
62296-18-8 |
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Molecular Formula |
C10H22OS |
Molecular Weight |
190.35 g/mol |
IUPAC Name |
6-tert-butylsulfanylhexan-1-ol |
InChI |
InChI=1S/C10H22OS/c1-10(2,3)12-9-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |
InChI Key |
ZYLQYQKMVPPCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCCCCCO |
Origin of Product |
United States |
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